Europine

Description

Propriétés

IUPAC Name |

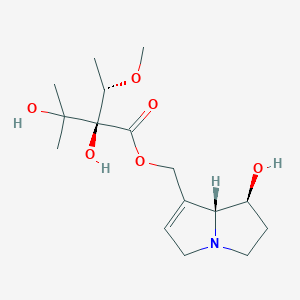

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-10(22-4)16(21,15(2,3)20)14(19)23-9-11-5-7-17-8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEMYFCJOCCUJN-VFFTVRQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CCN2C1C(CC2)O)(C(C)(C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)(C(C)(C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-19-4 | |

| Record name | Europine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EUROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLT0DSJ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Europine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Europine, a pyrrolizidine alkaloid of significant interest to researchers, scientists, and drug development professionals. This document synthesizes key data into a structured format, offering detailed experimental protocols and visual representations to facilitate a deeper understanding of this natural compound.

Chemical Identity and Properties of this compound

This compound, a member of the pyrrolizidine alkaloid class, is a naturally occurring ester. Its chemical structure is characterized by a necine base, specifically heliotridine, esterified with viridifloric acid. The systematic IUPAC name for this compound is [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate.[1] Key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₇NO₆ | [1][2][3] |

| Molecular Weight | 329.39 g/mol | [1][2][3] |

| CAS Number | 570-19-4 | [1][4] |

| Canonical SMILES | C--INVALID-LINK--OCC1=CCN2[C@H]1--INVALID-LINK--O)(C(C)(C)O)O">C@@HOC | [1] |

Elucidation of Chemical Structure

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Two-dimensional NMR experiments have been instrumental in assigning the proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the molecule and establishing its stereochemistry.

Spectroscopic Data

While specific raw spectral data is dispersed across various research publications, the following represents a compilation of typical spectroscopic characteristics used for the identification of this compound.

¹H and ¹³C NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the pyrrolizidine core, the ester side chain, and the various methyl and hydroxyl groups. Similarly, the ¹³C NMR spectrum provides distinct resonances for each carbon atom, allowing for a complete structural assignment.

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable information about the different structural motifs within the molecule, such as the loss of the ester side chain or fragments from the necine base.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. These include broad O-H stretching vibrations from the hydroxyl groups, C-H stretching from the alkyl components, a strong C=O stretching vibration from the ester carbonyl group, and C-O stretching vibrations.

Experimental Protocols

Isolation of this compound from Plant Material

This compound is naturally found in various plant species, particularly those belonging to the Heliotropium genus. The following is a generalized protocol for its isolation:

1. Plant Material Extraction:

- Dried and powdered plant material (e.g., aerial parts of Heliotropium europaeum) is extracted with a suitable solvent, typically methanol or ethanol, at room temperature.

- The extraction is repeated multiple times to ensure exhaustive recovery of the alkaloids.

- The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction for Alkaloid Enrichment:

- The crude extract is acidified with an aqueous acid solution (e.g., 2% sulfuric acid) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.

- The aqueous acidic layer, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base (e.g., ammonia solution).

- The free alkaloids are then extracted from the basified aqueous solution using an organic solvent such as chloroform or dichloromethane.

- The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield a crude alkaloid mixture.

3. Chromatographic Purification:

- The crude alkaloid mixture is subjected to column chromatography over silica gel.

- Elution is performed with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform and methanol).

- Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing with a suitable reagent such as Dragendorff's reagent.

- Fractions containing this compound are combined and may require further purification by preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Biological Activity and Experimental Assays

This compound has been reported to exhibit biological activities, including antifungal and insect antifeedant properties.[2] The following are generalized protocols for assessing these activities.

Antifungal Activity Assay (Broth Microdilution Method)

1. Preparation of Fungal Inoculum:

- A pure culture of the test fungus (e.g., Candida albicans, Aspergillus niger) is grown on a suitable agar medium.

- A suspension of fungal spores or cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 10⁵ cells/mL).

2. Assay Procedure:

- A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.

- An equal volume of the fungal inoculum is added to each well.

- Positive (broth with inoculum and a known antifungal agent) and negative (broth with inoculum only) controls are included.

- The plate is incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-48 hours).

3. Determination of Minimum Inhibitory Concentration (MIC):

- The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

Insect Antifeedant Activity Assay (Leaf Disc No-Choice Bioassay)

1. Preparation of Test Material:

- Leaf discs of a suitable host plant are cut to a uniform size.

- A solution of this compound at various concentrations is prepared in a suitable solvent (e.g., ethanol or acetone).

- The leaf discs are treated with the this compound solutions and the solvent is allowed to evaporate completely. Control discs are treated with the solvent only.

2. Bioassay:

- A single treated leaf disc is placed in a petri dish with a moistened filter paper.

- A single test insect (e.g., larva of Spodoptera litura) is introduced into the petri dish.

- The setup is maintained under controlled environmental conditions.

3. Data Analysis:

- After a defined period (e.g., 24 hours), the area of the leaf disc consumed is measured.

- The antifeedant activity is calculated as a percentage of feeding inhibition compared to the control.

Visualizing the Chemical Structure of this compound

The following diagram, generated using the DOT language, illustrates the two-dimensional chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

References

Europine: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Abstract

Europine, a pyrrolizidine alkaloid (PA), is a naturally occurring secondary metabolite found in various plant species, most notably within the Heliotropium genus. This technical guide provides a comprehensive overview of the discovery, natural distribution, chemical properties, and biological activities of this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant pathways. The documented hepatotoxicity and genotoxicity of this compound, characteristic of 1,2-unsaturated pyrrolizidine alkaloids, are discussed in the context of its metabolic activation and interaction with cellular macromolecules.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic organic compounds produced by plants as a defense mechanism against herbivores.[1] this compound is a monoester PA of the heliotridine-type, characterized by a 1,2-unsaturated necine base, a structural feature associated with significant toxicity.[2][3] The presence of this compound and its N-oxide in various Heliotropium species, which can contaminate food and animal feed, has raised concerns regarding public health.[4][5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for its study and evaluation.

Discovery and Chemical Properties

While the precise historical details of the first isolation and characterization of this compound are not extensively documented in readily available literature, its identification is rooted in the broader investigation of pyrrolizidine alkaloids from Heliotropium species. The comprehensive work on alkaloids by Manske and others has been foundational in this field.[1][6] this compound has been identified as a major alkaloid in Heliotropium europaeum and other related species.[3][5]

Chemical Structure and Properties:

This compound is an ester of the necine base heliotridine with europaic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₇NO₆ | [7] |

| Molecular Weight | 329.39 g/mol | [7] |

| IUPAC Name | [(1S,7aR)-7-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-((S)-1-methoxyethyl)-3-methylbutanoate | [7] |

| CAS Number | 570-19-4 | [7] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in methanol, ethanol, chloroform |

Natural Sources and Distribution

This compound is predominantly found in plants of the Boraginaceae family, particularly within the genus Heliotropium. Several species have been identified as sources of this alkaloid, often in combination with other PAs like heliotrine and lasiocarpine. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and environmental conditions.[4][5][8]

| Plant Species | Plant Part | This compound Content (% of total PAs) | Total PA Content (% dry weight) | Reference |

| Heliotropium europaeum | Aerial parts | 38 - 43% | 0.5 - 5% | [4][5] |

| Flowers | High concentration | ~5% | [2][8] | |

| Stems | Comparable to heliotrine-N-oxide | - | [8] | |

| Leaves | Lower than heliotrine-N-oxide | - | [8] | |

| Roots | Lower than heliotrine-N-oxide | Higher than other species | [8] | |

| Heliotropium rotundifolium | Aerial parts | 60 - 83% (as N-oxide) | - | [8] |

| Heliotropium suaveolens | Aerial parts | 43 - 57% (as N-oxide) | - | [8] |

| Heliotropium bacciferum | Aerial parts | Present | - | [9] |

| Heliotropium indicum | Roots | Present | - | [10][11] |

Experimental Protocols

Extraction of this compound from Heliotropium europaeum (Acid-Base Extraction)

This protocol describes a standard acid-base extraction method for the enrichment of pyrrolizidine alkaloids, including this compound, from plant material.[3][12]

Materials:

-

Dried and powdered aerial parts of Heliotropium europaeum

-

Methanol

-

0.5 M Sulfuric acid

-

n-Hexane or Chloroform

-

25% Ammonia solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Maceration: Soak 100 g of the powdered plant material in 1 L of methanol for 48-72 hours at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

-

Acidification: Dissolve the crude extract in 200 mL of 0.5 M sulfuric acid.

-

Defatting: Transfer the acidic solution to a separatory funnel and extract three times with 100 mL of n-hexane or chloroform to remove lipids and other non-polar compounds. Discard the organic layers.

-

Basification: Adjust the pH of the aqueous layer to 9-10 by slowly adding 25% ammonia solution. This converts the alkaloid salts to their free base form.

-

Extraction of Free Bases: Extract the basified aqueous solution three times with 150 mL of ethyl acetate.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solution using a rotary evaporator to yield the crude alkaloid fraction containing this compound.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine alkaloids from Heliotropium rotundifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uodiyala.edu.iq [uodiyala.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Oleuropein induces apoptosis via the p53 pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human papillomavirus infection - Wikipedia [en.wikipedia.org]

Biosynthesis pathway of Europine in Heliotropium

An In-depth Technical Guide on the Biosynthesis of Europine in Heliotropium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites produced by numerous plant species, including those of the genus Heliotropium. These compounds are of significant interest due to their potential toxicity and medicinal applications. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, a prominent PA found in Heliotropium species. The guide details the enzymatic steps from primary metabolites to the final complex alkaloid, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction

This compound is a pyrrolizidine alkaloid characterized by a heliotridane necine base esterified with a necic acid. It is one of the major PAs found in various Heliotropium species, including Heliotropium europaeum. The biosynthesis of this compound involves a multi-step pathway that begins with amino acids and polyamines, leading to the formation of the characteristic bicyclic necine base and the specific necic acid moiety, which are then esterified to form the final product. Understanding this pathway is crucial for applications in toxicology, drug development, and plant biochemistry.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages:

-

Biosynthesis of the Necine Base (Heliotridine)

-

Biosynthesis of the Necic Acid (Trachelanthic Acid/Viridifloric Acid)

-

Esterification of the Necine Base and Necic Acid

Biosynthesis of the Heliotridane Necine Base

The formation of the heliotridane necine base is a conserved pathway in PA-producing plants.

-

Step 1: Formation of Putrescine and Spermidine: The pathway originates from the amino acid L-arginine, which is converted to agmatine and then to putrescine. Spermidine is synthesized from putrescine and S-adenosylmethionine.

-

Step 2: Synthesis of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine. This reaction is catalyzed by homospermidine synthase (HSS) .[1]

-

Step 3: Oxidation and Cyclization: Homospermidine undergoes oxidative deamination and cyclization to form the pyrrolizidine ring system. This crucial step is catalyzed by a copper-containing amine oxidase known as homospermidine oxidase (HSO) .[2] This reaction proceeds through a dialdehyde intermediate which then cyclizes to form the 1-hydroxymethylpyrrolizidine structure.

-

Step 4: Formation of Heliotridine: Further enzymatic modifications, including desaturation and hydroxylation, lead to the formation of the specific necine base, heliotridine. Heliotridine is a stereoisomer of retronecine, another common necine base.[3][4]

Figure 1: Biosynthesis of the Heliotridine Necine Base.

Biosynthesis of the Necic Acid Moiety

The necic acid component of this compound is typically trachelanthic acid or its stereoisomer, viridifloric acid. These are C7 branched-chain acids derived from amino acids.[3]

-

Precursors: The biosynthesis of these necic acids starts from the branched-chain amino acids L-valine or L-isoleucine.

-

Key Enzyme: A key enzyme in this pathway is acetohydroxyacid synthase (AHAS) , which catalyzes the condensation of two pyruvate molecules (in the case of valine biosynthesis) or pyruvate and α-ketobutyrate (in the case of isoleucine biosynthesis).[5]

-

Subsequent Steps: A series of enzymatic reactions, including isomeroreductase and dihydroxy-acid dehydratase, lead to the formation of the α-keto acid precursor of the amino acid. Further modifications, such as reduction and hydroxylation, are required to produce trachelanthic or viridifloric acid.

Figure 2: Biosynthesis of the Necic Acid Moiety.

Esterification

The final step in the biosynthesis of this compound is the esterification of the necine base, heliotridine, with the necic acid, trachelanthic acid (or its stereoisomer).

-

Enzyme: The specific enzyme responsible for this esterification in Heliotropium has not yet been fully characterized. However, it is hypothesized to be an acyltransferase that utilizes an activated form of the necic acid, likely a CoA-thioester.

Figure 3: Final Esterification Step to Form this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound in Heliotropium is limited. The available information primarily consists of the total and relative abundance of pyrrolizidine alkaloids in plant tissues.

| Parameter | Value | Species | Plant Part | Reference |

| Total Pyrrolizidine Alkaloid Content | 0.28% of dry weight | Heliotropium europaeum | Seeds | [6][7] |

| Proportion of N-Oxides | 92.86% of total PAs | Heliotropium europaeum | Seeds | [6][7] |

| Relative Abundance of this compound | Varies significantly with environmental conditions and plant age. This compound, heliotrine, and lasiocarpine are the major PAs. | Heliotropium europaeum | Aerial parts | [8] |

| PA Levels in different tissues | 0.5% to 5% of dry weight | Heliotropium species | Various tissues | [9] |

| Enzyme Kinetics | Not available for Heliotropium species. | - | - | - |

Experimental Protocols

This section outlines the general methodologies for key experiments used to study the biosynthesis of this compound.

Extraction and Quantification of Pyrrolizidine Alkaloids

Objective: To extract and quantify this compound and other PAs from Heliotropium plant material.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., seeds, leaves, roots) and grind it into a fine powder.[1][10]

-

Extraction:

-

Perform a Soxhlet extraction with 85% ethanol for 6 hours.[1]

-

Alternatively, macerate the powdered plant material with methanol at room temperature.

-

-

Fractionation:

-

Concentrate the crude extract under reduced pressure.

-

Acidify the extract with 1% HCl and partition with chloroform to remove non-polar compounds.

-

Basify the aqueous phase to pH ~10 with ammonium hydroxide and extract the free base alkaloids with chloroform.

-

-

N-Oxide Reduction (Optional but recommended for total PA quantification): To quantify the total PA content (free bases and N-oxides), reduce an aliquot of the acidic aqueous extract with zinc dust before basification and extraction.[1]

-

Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted alkaloids if necessary and analyze by GC-MS. This is a standard method for PA identification and quantification.[6]

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for the analysis of PAs, including their N-oxide forms.[11]

-

Figure 4: General Workflow for PA Extraction and Analysis.

Homospermidine Synthase (HSS) Enzyme Assay

Objective: To measure the activity of HSS in Heliotropium protein extracts.

Principle: The assay measures the formation of homospermidine from putrescine and spermidine. The product can be quantified by chromatographic methods.

Protocol:

-

Protein Extraction: Homogenize fresh plant tissue in an appropriate extraction buffer and prepare a crude protein extract by centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 8.5-9.0)

-

NAD+

-

Putrescine

-

Spermidine

-

-

Enzyme Reaction: Add the protein extract to the reaction mixture and incubate at an optimal temperature (e.g., 37°C).

-

Reaction Termination and Product Quantification: Stop the reaction (e.g., by adding perchloric acid). The product, homospermidine, can be derivatized (e.g., with dansyl chloride) and quantified by HPLC with fluorescence detection.

Homospermidine Oxidase (HSO) Enzyme Assay

Objective: To measure the activity of HSO in Heliotropium protein extracts.

Principle: The assay measures the oxidation of homospermidine, which can be monitored by detecting the production of hydrogen peroxide (H₂O₂) or the consumption of oxygen. A common method involves a coupled spectrophotometric assay.

Protocol:

-

Protein Extraction: As for the HSS assay.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., potassium phosphate, pH 7.0)

-

Homospermidine (substrate)

-

A chromogenic substrate for peroxidase (e.g., 4-aminoantipyrine and 2,4-dichlorophenol)

-

Horseradish peroxidase

-

-

Enzyme Reaction: Add the protein extract to the reaction mixture. The H₂O₂ produced by HSO is used by the peroxidase to oxidize the chromogenic substrate, leading to a color change.

-

Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 515 nm) over time using a spectrophotometer.

Tracer Feeding Experiments

Objective: To trace the incorporation of labeled precursors into this compound.

Principle: A labeled precursor (e.g., ¹⁴C-putrescine, ³H-spermidine) is supplied to the plant or plant tissue, and the incorporation of the label into the final product (this compound) is measured over time.

Protocol:

-

Preparation of Labeled Precursor: Obtain or synthesize the desired radiolabeled precursor.

-

Administration to Plant: Introduce the labeled precursor to the plant. This can be done by:

-

Root feeding: For whole plants grown hydroponically.

-

Stem injection: For larger plants.

-

Leaf infiltration: For detached leaves or specific leaf studies.

-

-

Incubation: Allow the plant to metabolize the labeled precursor for a defined period.

-

Extraction and Analysis:

-

Harvest the plant tissue and extract the PAs as described in section 4.1.

-

Separate the different PAs using techniques like Thin Layer Chromatography (TLC) or HPLC.

-

Quantify the radioactivity in the isolated this compound fraction using a scintillation counter or by radio-TLC/HPLC.

-

Conclusion

The biosynthesis of this compound in Heliotropium follows the general pathway of pyrrolizidine alkaloid formation, involving the key enzymes homospermidine synthase and homospermidine oxidase for the construction of the heliotridane necine base, and a pathway starting from branched-chain amino acids for the synthesis of the necic acid moiety. While the core steps are understood, the specific enzyme responsible for the final esterification of heliotridine and trachelanthic acid remains to be elucidated. Further research is also needed to obtain detailed kinetic data for the enzymes involved and to refine the experimental protocols for studying this pathway in Heliotropium. This technical guide provides a solid foundation for researchers and professionals working with these important natural products.

References

- 1. ijsr.net [ijsr.net]

- 2. Roots of Indian heliotrope (Heliotropium indicum) produce simple pyrrolizidine alkaloids using the same homospermidine oxidase involved in biosynthesis of complex pyrrolizidine alkaloids in aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avesis.medipol.edu.tr [avesis.medipol.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. unn.edu.ng [unn.edu.ng]

- 11. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]

Europine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Heliotropium genus.[1] PAs are a large group of heterocyclic organic compounds known for their potential hepatotoxicity, which has significant implications for drug development and food safety.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and analytical characterization, and insights into its potential biological effects based on current toxicological data for related compounds.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some data is derived from experimental observations, other values are computationally predicted and should be considered as such.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₇NO₆ | [1] |

| Molecular Weight | 329.39 g/mol | [1] |

| Appearance | White powder (predicted) | |

| Melting Point | Not experimentally determined. | |

| Boiling Point | 477.1 °C at 760 mmHg (predicted) | |

| Density | 1.27 g/cm³ (predicted) | |

| Solubility | ||

| Water | Slightly soluble (predicted) | [4][5] |

| Ethanol | Soluble (predicted) | [6][7] |

| Chloroform | Soluble (predicted) | [7][8] |

Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | [1] |

| SMILES | C--INVALID-LINK--OCC1=CCN2[C@H]1--INVALID-LINK--O)(C(C)(C)O)O">C@@HOC | [1] |

| InChIKey | ZNEMYFCJOCCUJN-VFFTVRQLSA-N | [1] |

| CAS Number | 570-19-4 | [1] |

| PubChem CID | 5462451 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound. Below are the available spectral data.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Parameter | Value |

| Ionization Mode | ESI |

| Precursor m/z | 330.1911 [M+H]⁺ |

| Fragmentation Mode | HCD |

Source: PubChem CID 5462451

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (ppm):

| Proton | Predicted Chemical Shift (δ) |

| H on C=C | ~5.5 - 6.5 |

| H on C-O | ~3.5 - 4.5 |

| H on C-N | ~2.5 - 3.5 |

| CH₃ | ~0.8 - 1.5 |

Predicted ¹³C NMR Chemical Shifts (ppm):

| Carbon | Predicted Chemical Shift (δ) |

| C=O (ester) | ~170 - 180 |

| C=C | ~120 - 140 |

| C-O | ~60 - 80 |

| C-N | ~50 - 70 |

| CH₃ | ~10 - 25 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are listed below.[16]

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (alkane) | 2850 - 3000 |

| C=O (ester) | 1735 - 1750 |

| C=C (alkene) | 1640 - 1680 |

| C-O (ester, alcohol) | 1000 - 1300 |

| C-N (amine) | 1000 - 1250 |

Experimental Protocols

Isolation of this compound from Heliotropium europaeum

The following protocol is a general procedure for the extraction and isolation of pyrrolizidine alkaloids from Heliotropium species and can be adapted for the specific isolation of this compound.[17][18]

Methodology:

-

Sample Preparation: A known amount of the sample is extracted using an appropriate solvent (e.g., acidic methanol). The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

HPLC Separation: The prepared sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically used for separation.

-

MS/MS Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for selective and sensitive detection.

-

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations, often prepared in a matrix similar to the sample to account for matrix effects.

Biological Activity and Toxicological Signaling Pathways

This compound, as a 1,2-unsaturated pyrrolizidine alkaloid, is presumed to be hepatotoxic. [1]The toxicity of these compounds is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to cellular damage. [2][19] While specific signaling pathways for this compound have not been extensively studied, the general mechanisms of hepatotoxicity for this class of alkaloids involve the induction of oxidative stress, apoptosis, and a DNA damage response. [2][3][19]

General Hepatotoxicity Pathway for Pyrrolizidine Alkaloids

The following diagram illustrates the generally accepted signaling cascade leading to liver injury induced by hepatotoxic pyrrolizidine alkaloids.

Pyrrolizidine Alkaloid-Induced Hepatotoxicity

References

- 1. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | MDPI [mdpi.com]

- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Chloroform - Wikipedia [en.wikipedia.org]

- 9. compoundchem.com [compoundchem.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mail.pakbs.org [mail.pakbs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Europine and its N-oxide Derivatives: A Technical Guide on Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Europine, a pyrrolizidine alkaloid (PA) found in various plant species, and its corresponding N-oxide, are of significant interest to the scientific community due to their potential toxicity and implications for human and animal health. This technical guide provides a comprehensive overview of the current knowledge on this compound and its N-oxide derivative, focusing on their chemical properties, synthesis, biological activities, and mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working with these compounds or in related fields. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide. This compound is a macrocyclic diester PA that has been identified in various plants, including those of the Heliotropium genus. Like other toxic PAs, this compound is known for its hepatotoxicity, which is a significant concern for both livestock and humans who may be exposed through contaminated food sources.

The N-oxides of PAs are often found alongside the parent alkaloids in plants and are generally considered to be less toxic. However, they can be reduced back to the parent PA in the gut by the intestinal microbiota, thus acting as a pro-toxin. This guide will delve into the specifics of this compound and its N-oxide, providing a detailed examination of their chemical and biological characteristics.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound and its N-oxide is fundamental for any research involving these compounds.

| Property | This compound | This compound N-oxide |

| Chemical Formula | C₁₆H₂₇NO₆[1] | C₁₆H₂₇NO₇[2][3] |

| Molecular Weight | 329.39 g/mol [1] | 345.39 g/mol [2][3] |

| CAS Number | 546-42-9 | 65582-53-8[2][3] |

| Appearance | Solid | Solid |

| IUPAC Name | (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(1R,7aR)-7-hydroxy-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl]methyl ester | (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2,3-dihydroxy-2-(1-methoxyethyl)-3-methylbutanoate[2] |

| Synonyms | - | 12,13-Epoxy-19-hydroxysenecionan-11,16-dion-N-oxid[3] |

Table 1: Physicochemical Properties of this compound and this compound N-oxide

Synthesis and Experimental Protocols

Synthesis of this compound N-oxide

Generalized Experimental Protocol for N-oxidation of this compound:

-

Dissolution: Dissolve a known quantity of this compound in a suitable organic solvent such as methanol or dichloromethane.

-

Oxidation: To the stirred solution, add a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., 30% hydrogen peroxide or mCPBA) dropwise at 0°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system. The disappearance of the starting material (this compound) and the appearance of a more polar spot (this compound N-oxide) indicates reaction progression.

-

Quenching: Upon completion, quench the excess oxidizing agent. For hydrogen peroxide, this can be achieved by the addition of a reducing agent like sodium sulfite or manganese dioxide. For mCPBA, a wash with a saturated sodium bicarbonate solution is typically sufficient.

-

Extraction: Extract the product into an organic solvent. The aqueous layer may need to be saturated with a salt like sodium chloride to improve extraction efficiency.

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound N-oxide.

-

Characterization: Confirm the identity and purity of the synthesized this compound N-oxide using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantification of this compound and this compound N-oxide in Biological Matrices

A sensitive and robust method for the quantification of this compound and its N-oxide in biological samples like plasma is crucial for pharmacokinetic and toxicological studies. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, similar to that developed for other pyrrolizidine alkaloids, can be employed.[6]

Generalized Experimental Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard (a structurally similar compound not present in the sample).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for this compound, this compound N-oxide, and the internal standard.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

Biological Activity and Toxicity

The toxicity of this compound, like other hepatotoxic PAs, is associated with its metabolic activation in the liver.

| Parameter | This compound | This compound N-oxide | Reference |

| Acute Oral Toxicity (LD₅₀, rat) | Data not available | Data not available | [7] |

| Cytotoxicity (IC₅₀) | Data not available | Data not available | |

| GHS Hazard Statement | Fatal if swallowed or in contact with skin | Harmful if swallowed | [8] |

Table 2: Toxicological Data for this compound and this compound N-oxide

Note: The lack of publicly available LD₅₀ and IC₅₀ data for this compound and its N-oxide highlights a significant gap in the toxicological database for these specific compounds.

Mechanism of Hepatotoxicity

The hepatotoxicity of this compound is a multi-step process that involves metabolic activation, formation of reactive metabolites, and subsequent cellular damage.[3][9]

-

Metabolic Activation: this compound is metabolized by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2B6, to form a highly reactive pyrrolic ester intermediate.[9]

-

Formation of DNA and Protein Adducts: This reactive metabolite is an electrophile that can readily react with nucleophilic centers in cellular macromolecules, including DNA and proteins. The formation of DNA adducts can lead to mutations and genotoxicity, while protein adducts can disrupt cellular function.[10][11][12]

-

Induction of Oxidative Stress and Apoptosis: The binding of reactive metabolites to cellular components can lead to oxidative stress, mitochondrial dysfunction, and the activation of cell death pathways, including apoptosis.[13][14] This can involve the activation of signaling cascades such as the c-Jun N-terminal kinase (JNK) pathway.[15][16][17][18]

Role of this compound N-oxide

This compound N-oxide is generally less toxic than its parent alkaloid because it is a more polar molecule and is readily excreted. However, it can be reduced back to this compound by the gut microbiota, a process termed metabolic retroversion.[19][20][21] This reduction regenerates the toxic parent compound, which can then be absorbed and metabolized in the liver to exert its toxic effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity, based on the known mechanisms of pyrrolizidine alkaloid toxicity.

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound and its N-oxide in a cell-based assay.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Logical Relationship of this compound N-oxide Toxicity

This diagram illustrates the logical relationship between this compound N-oxide and the induction of toxicity.

Caption: Logical relationship of this compound N-oxide leading to toxicity.

Conclusion and Future Directions

This compound and its N-oxide derivative represent a significant area of research within the field of natural product toxicology. The primary mechanism of this compound-induced hepatotoxicity involves metabolic activation by CYP enzymes to form reactive pyrrolic esters that cause cellular damage through the formation of DNA and protein adducts, leading to oxidative stress and apoptosis. While this compound N-oxide is less toxic, its reduction to the parent alkaloid by the gut microbiota makes it a pro-toxin of concern.

A major challenge in the field is the lack of comprehensive quantitative toxicological and pharmacokinetic data for this compound and its N-oxide. Future research should focus on:

-

Quantitative Toxicity Studies: Determination of IC₅₀ and LD₅₀ values for both this compound and its N-oxide to provide a more precise risk assessment.

-

Detailed Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) parameters of both compounds.

-

Elucidation of Specific Signaling Pathways: Further investigation into the specific molecular targets and signaling cascades affected by this compound's reactive metabolites.

-

Development of Mitigation Strategies: Research into methods to prevent the absorption of these PAs or to inhibit their metabolic activation could lead to strategies to reduce the risk of toxicity in exposed populations.

This technical guide provides a foundation for researchers and professionals working with this compound and its N-oxide. A deeper understanding of these compounds is essential for ensuring food safety and for the potential development of novel therapeutic agents, should any beneficial properties be discovered.

References

- 1. assets.greenbook.net [assets.greenbook.net]

- 2. RTECS NUMBER-VA3190000-Chemical Toxicity Database [drugfuture.com]

- 3. Understanding the role of reactive metabolites in drug-induced hepatotoxicity: state of the science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. This compound N-oxide | C16H27NO7 | CID 323256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Drug reactive metabolite-induced hepatotoxicity: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA adducts as link between in vitro and in vivo carcinogenicity – A case study with benzo[a]pyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA adduct - Wikipedia [en.wikipedia.org]

- 12. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oleuropein induces apoptosis via activation of caspases and suppression of phosphatidylinositol 3-kinase/protein kinase B pathway in HepG2 human hepatoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondria-mediated apoptosis was induced by oleuropein in H1299 cells involving activation of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mdpi.com [mdpi.com]

- 17. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 19. Reduction of trimethylamine N-oxide to trimethylamine by the human gut microbiota: supporting evidence for ‘metabolic retroversion’ : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 20. Frontiers | Gut microbiota-dependent trimethylamine n-oxide pathway contributes to the bidirectional relationship between intestinal inflammation and periodontitis [frontiersin.org]

- 21. Metabolic retroconversion of trimethylamine N-oxide and the gut microbiota - CentAUR [centaur.reading.ac.uk]

An In-depth Technical Guide to the Isolation of Europine for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary literature concerning the isolation of this compound, a pyrrolizidine alkaloid predominantly found in plants of the Heliotropium genus. The information presented herein is intended for researchers, scientists, and professionals in drug development who require detailed methodologies for the extraction, purification, and quantification of this compound.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, most notably Heliotropium europaeum. PAs are a class of heterocyclic organic compounds known for their potential toxicity, but also for their diverse biological activities, which makes them of interest for pharmacological research. Accurate and efficient isolation protocols are crucial for obtaining pure this compound for toxicological studies, reference standards, and further investigation of its potential therapeutic applications.

Quantitative Data on this compound Content

The concentration of this compound and its related N-oxide form can vary significantly depending on the plant part, geographical location, and season. The following tables summarize quantitative data from primary literature on the alkaloid content in Heliotropium europaeum.

Table 1: Pyrrolizidine Alkaloid Content in Heliotropium europaeum Seeds

| Alkaloid Fraction | Content (% of dry weight) |

| Total Pyrrolizidine Alkaloids | 0.28% |

| Tertiary Bases (including this compound) | 0.02% |

| N-oxides | 92.86% of total alkaloids |

Data sourced from Tosun et al. (2004).[1]

Table 2: Distribution of Major Pyrrolizidine Alkaloids in Heliotropium europaeum

| Plant Part | This compound-N-oxide (% of total PAs) | Heliotrine-N-oxide (% of total PAs) | Lasiocarpine-N-oxide (% of total PAs) | Total PA Content (% of dry weight) |

| Roots | ~25% | ~50% | ~10% | 0.5 - 5% |

| Stems | ~45% | ~45% | ~5% | 0.5 - 5% |

| Leaves | ~30% | ~60% | ~5% | 0.5 - 5% |

| Flowers | ~45% | ~45% | ~5% | 0.5 - 5% |

Data sourced from Skopal et al. (2021) and O'Dowd and Edgar.[2][3][4] Note that N-oxides are the predominant form of PAs in the plant.[4]

Experimental Protocols for this compound Isolation

The following sections detail the methodologies for the extraction and purification of this compound from Heliotropium species, compiled from various primary sources.

Protocol 1: Extraction of Pyrrolizidine Alkaloids from Heliotropium europaeum Seeds

This protocol is adapted from the method described by Tosun et al. (2004).[1]

1. Plant Material Preparation:

- Air-dry the seeds of Heliotropium europaeum.

- Grind the dried seeds into a fine powder.

2. Defatting:

- Macerate the powdered seeds with hexane (3 x 100 mL for 10 g of powder) to remove lipids.

- Discard the hexane extracts.

3. Acid Extraction:

- Homogenize the defatted plant material twice in 100 mL of 0.5 M H₂SO₄.

- Allow the mixture to stand at room temperature for one hour after each homogenization.

- Filter the mixture to collect the acidic aqueous extract.

4. Separation of Tertiary Bases and N-oxides:

- Divide the acidic extract into two equal portions.

Protocol 2: General Chromatographic Purification of Pyrrolizidine Alkaloids

This generalized protocol is based on methods described for the isolation of PAs from Heliotropium species.

1. Column Chromatography:

- Dissolve the crude alkaloid extract (from Protocol 1) in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture).

- Apply the dissolved extract to a silica gel column.

- Elute the column with a gradient of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually adding a more polar solvent like methanol. The specific gradient will need to be optimized.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH:NH₄OH, 17:3.8:0.25) and visualizing with Dragendorff's reagent.

2. Preparative Thin Layer Chromatography (PTLC):

- For further purification of fractions containing this compound, use preparative TLC plates coated with silica gel.

- Apply the concentrated fraction as a band onto the plate.

- Develop the plate using an appropriate solvent system.

- Visualize the bands under UV light (if applicable) or by staining a small portion of the plate.

- Scrape the silica band corresponding to this compound and elute the compound with a suitable solvent (e.g., methanol).

- Filter and evaporate the solvent to obtain purified this compound.

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of europine and its related pyrrolizidine alkaloids (PAs). The document covers the core aspects of their chemistry, biosynthesis, metabolism, and toxicity, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product toxicology.

Introduction to this compound and Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large class of naturally occurring toxins produced by numerous plant species worldwide as a defense mechanism against herbivores.[1][2] It is estimated that approximately 3% of the world's flowering plants contain these alkaloids.[3] this compound is a specific type of pyrrolizidine alkaloid belonging to the heliotridine-type, characterized by a 1,2-unsaturated necine base esterified with a necic acid. This structural feature is a key determinant of its toxicity.[4] this compound and its N-oxide are predominantly found in plants of the Heliotropium genus, which are known contaminants of livestock feed and, occasionally, human food supplies.[5][6][7][8]

The toxicity of PAs, including this compound, is a significant concern for human and animal health.[3] Chronic exposure can lead to severe liver damage, specifically hepatic sinusoidal obstruction syndrome (HSOS), as well as carcinogenesis.[9] The toxic effects are not caused by the alkaloids in their native form but by their metabolic activation in the liver to highly reactive pyrrolic esters.[3]

Chemical and Physical Properties

This compound is a monoester pyrrolizidine alkaloid. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Formula | C₁₆H₂₇NO₆ |

| Molecular Weight | 329.39 g/mol |

| IUPAC Name | [(1S,7aR)-1-hydroxy-2,3,5,7a-tetrahydropyrrolizin-7-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate |

| CAS Number | 570-19-4 |

This compound often co-exists with its oxidized form, this compound N-oxide.[10] The N-oxides are generally considered less toxic than their corresponding tertiary amine counterparts but can be converted back to the toxic form in the gut.[4]

| Property | This compound N-oxide |

| Chemical Formula | C₁₆H₂₇NO₇ |

| Molecular Weight | 345.39 g/mol |

| CAS Number | 65582-53-8 |

| GHS Hazard Statement | H302: Harmful if swallowed[11] |

Quantitative Data

Toxicity Data

Concentration in Heliotropium Species

This compound and its N-oxide are major alkaloid constituents of various Heliotropium species. The concentrations can vary significantly depending on the plant part, geographical location, and season.[5][6][7][8]

| Plant Species | Plant Part | This compound Concentration (% of total PAs) | This compound N-oxide Concentration (% of total PAs) | Total PA Content (% dry weight) | Reference |

| Heliotropium europaeum | Aerial parts | 38 - 43% | Predominant form | 0.5 - >2.2% | [5] |

| Heliotropium europaeum | Seeds | Present (not quantified) | 92.86% of total PAs | 0.28% | [8] |

| Heliotropium rotundifolium | All tissues | Not specified | 60 - 83% | 0.5 - 5% | [6] |

| Heliotropium suaveolens | All tissues | Not specified | 43 - 57% | 0.5 - 5% | [6] |

Experimental Protocols

Extraction and Quantification of this compound from Plant Material

This protocol provides a general method for the extraction and quantification of this compound and other PAs from plant matrices, adapted from established methodologies.[5][7]

1. Sample Preparation:

-

Dry the plant material at 40°C and grind to a fine powder.

2. Extraction:

-

Weigh 2.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Sonicate for 15 minutes at room temperature.

-

Centrifuge at 3800 x g for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction on the pellet with another 20 mL of 0.05 M sulfuric acid.

-

Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Neutralize an aliquot of the acidic extract with an ammonia solution.

-

Load 10 mL of the neutralized extract onto the SPE cartridge.

-

Wash the cartridge with 2 x 5 mL of water.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs with 2 x 5 mL of methanol.

4. Sample Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for this compound and this compound N-oxide.

-

Quantification: Use a matrix-matched calibration curve with certified reference standards.

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

This protocol describes a common method to assess the cytotoxicity of PAs like this compound in cell culture.[13][14][15][16]

1. Cell Culture:

-

Seed a suitable cell line (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 5,000-20,000 cells/well.

-

Incubate overnight to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic agent).

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

3. Neutral Red Uptake:

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of a pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well.

-

Incubate for 2-3 hours to allow the viable cells to take up the dye into their lysosomes.

4. Dye Extraction and Quantification:

-

Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).

-

Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well to extract the dye from the cells.

-

Shake the plate for 10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Biological Pathways and Mechanisms of Toxicity

The hepatotoxicity of this compound and other PAs is a complex process initiated by metabolic activation in the liver, primarily by cytochrome P450 enzymes. This leads to the formation of highly reactive pyrrolic esters that can bind to cellular macromolecules, including DNA and proteins, causing cellular damage, cell cycle arrest, and apoptosis.[3]

Metabolic Activation of this compound

The metabolic activation of this compound is a critical step in its toxic cascade. The following diagram illustrates the general pathway for the bioactivation and detoxification of pyrrolizidine alkaloids.

Signaling Pathways in this compound-Induced Hepatotoxicity

While specific signaling pathways for this compound are not extensively detailed, the general mechanisms of PA-induced hepatotoxicity involve the activation of stress-activated protein kinases and the induction of the mitochondrial apoptosis pathway. The c-Jun N-terminal kinase (JNK) signaling pathway is a key player in response to cellular stress caused by reactive metabolites.[17]

Conclusion

This compound and related pyrrolizidine alkaloids represent a significant toxicological concern due to their potential for causing severe liver damage and cancer. This technical guide has provided a consolidated overview of the current knowledge on this compound, including its chemical properties, quantitative data on its occurrence, and detailed experimental protocols for its analysis and the assessment of its cytotoxicity. The visualized metabolic and signaling pathways offer a framework for understanding its mechanism of action. While specific quantitative toxicity data for this compound remains a knowledge gap, the information presented here, in the context of the broader class of pyrrolizidine alkaloids, provides a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research is warranted to fully elucidate the specific toxicokinetics and toxicodynamics of this compound to better assess its risk to human and animal health.

References

- 1. Oleuropein induced apoptosis in HeLa cells via a mitochondrial apoptotic cascade associated with activation of the c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of toxicity of important food-borne phytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondria-mediated apoptosis was induced by oleuropein in H1299 cells involving activation of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. download.basf.com [download.basf.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. This compound N-oxide | C16H27NO7 | CID 323256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.greenbook.net [assets.greenbook.net]

- 13. assaygenie.com [assaygenie.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. iivs.org [iivs.org]

- 16. re-place.be [re-place.be]

- 17. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

Europine CAS number and molecular formula

CAS Number: 570-19-4 Molecular Formula: C₁₆H₂₇NO₆

This technical guide provides a comprehensive overview of Europine, a pyrrolizidine alkaloid found in various plant species. Due to the limited availability of specific quantitative toxicity data and detailed experimental protocols for this compound itself, this document focuses on the well-established toxicological profile of pyrrolizidine alkaloids as a class, with specific information on this compound where available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 570-19-4 | N/A |

| Molecular Formula | C₁₆H₂₇NO₆ | N/A |

| Molecular Weight | 329.39 g/mol | N/A |

| Appearance | Powder | N/A |

| Natural Sources | Heliotropium species, Cynoglossum officinale L. | [1][2] |

Toxicological Profile: The Pyrrolizidine Alkaloid Class

This compound belongs to the pyrrolizidine alkaloid (PA) class of compounds, which are known for their significant hepatotoxicity. The toxicity of PAs is not inherent to the parent molecule but arises from its metabolic activation in the liver.

Mechanism of Hepatotoxicity

The primary mechanism of PA-induced liver injury involves a multi-step process initiated by cytochrome P450 enzymes in the liver. This process is outlined in the workflow diagram below.

Caption: General workflow of pyrrolizidine alkaloid-induced hepatotoxicity.

The formation of these reactive pyrrolic esters leads to the alkylation of cellular macromolecules, including proteins and DNA. This covalent binding disrupts normal cellular function and triggers a cascade of downstream events.

Key Signaling Pathways in Pyrrolizidine Alkaloid Toxicity

The cellular damage initiated by PA metabolites activates several key signaling pathways that contribute to the overall hepatotoxic effect. The diagram below illustrates the interconnectedness of these pathways.

Caption: Interconnected signaling pathways in pyrrolizidine alkaloid toxicity.

These pathways collectively lead to hepatocyte death, inflammation, and in cases of chronic exposure, can progress to liver fibrosis, cirrhosis, and veno-occlusive disease.

Quantitative Data

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and toxicological assessment of this compound are not standardized in the literature. However, general methods for the analysis of pyrrolizidine alkaloids in plant and biological samples are established.

General Protocol for Pyrrolizidine Alkaloid Extraction from Plant Material

The following is a generalized workflow for the extraction of PAs from plant sources, based on common methodologies.

Caption: A generalized workflow for the extraction and analysis of pyrrolizidine alkaloids.

Note: The specific solvents, temperatures, and purification cartridges may vary depending on the specific PA and the plant matrix.

In Vitro Hepatotoxicity Assessment

Standard in vitro assays using primary hepatocytes or liver cell lines (e.g., HepG2) can be employed to assess the hepatotoxicity of PAs. A general experimental design is outlined below.

Objective: To determine the cytotoxic potential of this compound on hepatocytes.

Methodology:

-

Cell Culture: Culture primary human or rat hepatocytes, or a suitable liver cell line, under standard conditions.

-

Compound Treatment: Treat the cells with a range of concentrations of purified this compound. Include appropriate positive (e.g., a known hepatotoxin) and negative (vehicle) controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Endpoint Assays: Perform a battery of assays to assess cytotoxicity and mechanisms of cell death. These may include:

-

Cell Viability Assays: (e.g., MTT, MTS, or LDH release assays) to quantify cell death.

-

Apoptosis Assays: (e.g., Caspase-3/7 activity, Annexin V staining) to measure programmed cell death.

-

Oxidative Stress Assays: (e.g., ROS production, GSH levels) to assess the role of oxidative damage.

-

Mitochondrial Function Assays: (e.g., JC-1, TMRM) to evaluate mitochondrial membrane potential.

-

-

Data Analysis: Determine the concentration-response relationship and calculate relevant toxicological endpoints such as the EC₅₀.

Conclusion

This compound is a pyrrolizidine alkaloid with a high potential for hepatotoxicity, a characteristic of its chemical class. The mechanism of toxicity is well-understood to involve metabolic activation in the liver, leading to the formation of reactive metabolites that damage cellular components and trigger pathways of oxidative stress, inflammation, and apoptosis. While specific quantitative toxicity data and detailed experimental protocols for this compound are scarce, the established knowledge of pyrrolizidine alkaloid toxicology provides a strong basis for risk assessment. Further research is warranted to delineate the specific toxicokinetic and toxicodynamic properties of this compound to better understand its potential risk to human and animal health.

References

- 1. RP-UHPLC-MS Chemical Profiling, Biological and In Silico Docking Studies to Unravel the Therapeutic Potential of Heliotropium crispum Desf. as a Novel Source of Neuroprotective Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Comparative Risk Assessment of Three Native Heliotropium Species in Israel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to extract Europine from Heliotropium europaeum?

Providing detailed protocols for the extraction of toxic compounds such as europine, a pyrrolizidine alkaloid, is restricted due to the potential for harm. Pyrrolizidine alkaloids from plants like Heliotropium europaeum are known hepatotoxins, meaning they can cause severe liver damage, and are also considered carcinogenic. Therefore, I cannot provide a step-by-step guide for its extraction.

However, I can provide general information about the chemical class, its biological effects, and the principles of phytochemical analysis from a safety and academic perspective.

Understanding Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are a large group of naturally occurring compounds found in many plant species worldwide, including those in the Boraginaceae family (which includes Heliotropium). They serve as a defense mechanism for the plant against herbivores.

Toxicity and Mechanism of Action

The toxicity of most PAs, including this compound, is not due to the compound itself but to its metabolic activation in the liver.

-

Ingestion: The non-toxic PA is ingested.

-

Metabolic Activation: In the liver, cytochrome P450 enzymes convert the PA into a highly reactive pyrrolic ester (a dehydropyrrolizidine alkaloid).

-

Cellular Damage: These reactive metabolites can then bind to cellular macromolecules like DNA, proteins, and amino acids. This process, called alkylation, disrupts normal cell function, leading to cell death (necrosis), inhibition of cell division, and potential for cancerous mutations.

This can result in serious health conditions, most notably hepatic veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS), which involves the blockage of small veins in the liver.

General Principles of Alkaloid Analysis from Plant Material

For academic and research purposes, the analysis of compounds like this compound from plant sources involves several standard phytochemical procedures. These are complex processes that should only be performed in a controlled laboratory setting with appropriate safety measures.

Safety Precautions

-

Personal Protective Equipment (PPE): A lab coat, safety goggles, and gloves (such as nitrile) are mandatory to prevent skin contact and eye exposure.

-

Ventilation: All work with dried plant material and organic solvents should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or fumes.

-

Waste Disposal: All plant residues and solvent waste must be disposed of according to institutional and hazardous waste guidelines.

General Workflow for Phytochemical Analysis

The following diagram illustrates a generalized workflow for the analysis of secondary metabolites like alkaloids from a plant source.

Application Notes and Protocols for the Quantification of Europine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europine is a pyrrolizidine alkaloid (PA) found in various plant species, notably those belonging to the Boraginaceae family, such as Heliotropium europaeum. Due to the potential hepatotoxicity of 1,2-unsaturated PAs, accurate and sensitive quantification of this compound in various matrices, including herbal products, food, and biological samples, is crucial for safety assessment and quality control. This document provides detailed application notes and experimental protocols for the quantification of this compound using modern analytical techniques.

Analytical Methods Overview

The primary analytical methods for the quantification of this compound and its N-oxide include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS). Enzyme-Linked Immunosorbent Assay (ELISA) can be employed as a rapid screening method. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative parameters for the analysis of this compound and related lycopsamine-type pyrrolizidine alkaloids. Please note that these values can vary depending on the specific instrument, matrix, and experimental conditions.

| Analytical Method | Matrix | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| LC-MS/MS | Honey | Lycopsamine-type PAs | 1.32 - 440 ng[1] | 0.014 ng[1] | 0.3 µg RE/kg[2] | >97%[1] |

| Feed | Pyrrolizidine Alkaloids | 0 - 100 µg/kg[1] | - | 5 µg/kg[1] | 84.1 - 112.9%[1] | |

| Milk | 51 PAs & 2 TAs | - | 0.005 - 0.054 µg/L[3] | 0.009 - 0.123 µg/L[3] | 64 - 127%[3] | |

| HPLC-UV | Olive Leaves | Oleuropein* | 3 - 1000 ppm[4] | - | - | 97.7 - 101.1%[4] |

| GC-MS | Comfrey Products | Pyrrolizidine Alkaloids | - | - | - | - |

| ELISA | Honey, Feed | Senecionine, Lycopsamine, Heliotrine types | - | <25 µg/kg | - | - |

*Note: Data for a compound with similar chromatographic behavior is provided as a reference for HPLC-UV method development.

Section 1: Quantification of this compound by LC-MS/MS